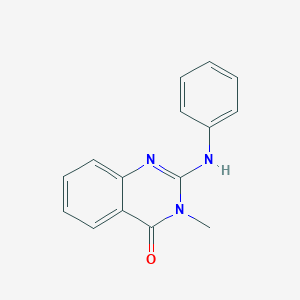
3-Methyl-2-(phenylamino)quinazolin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under specific conditions. For instance, the reaction can be catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often involves scalable and efficient synthetic routes. The use of green chemistry principles, such as metal-free catalysis and aqueous reaction media, is preferred to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and environmentally friendly solvents .
Major Products
The major products formed from these reactions include a variety of quinazolinone derivatives with potential biological activities. These derivatives can be further explored for their pharmacological properties .
Scientific Research Applications
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Similar structure but lacks the methyl group at the 3-position.
3-Methylquinazolin-4(3H)-one: Similar structure but lacks the phenylamino group at the 2-position.
2-(Phenylamino)quinazolin-4(3H)-one: Similar structure but lacks the methyl group at the 3-position
Uniqueness
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is unique due to the presence of both the methyl group at the 3-position and the phenylamino group at the 2-position. This unique combination of substituents enhances its potential biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
14505-32-9 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-anilino-3-methylquinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-18-14(19)12-9-5-6-10-13(12)17-15(18)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
InChI Key |
WCNNTBXUIZGZPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B15066501.png)
![3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)
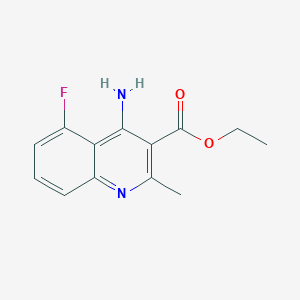
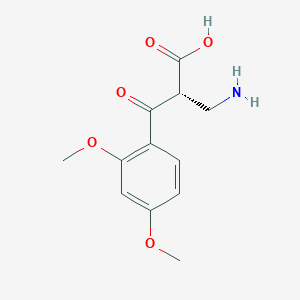
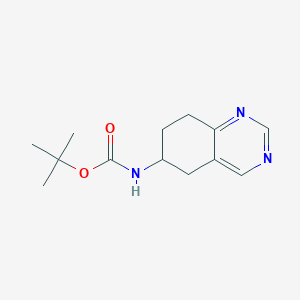






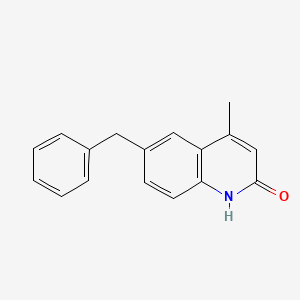
![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)
![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)
